Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate

solubility counterion effect synthetic utility

Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate (CAS 2137536-67-3) is a pre-formed lithium carboxylate salt integrating a gem‑difluorinated cyclobutane scaffold with a 4‑pyridyl substituent. This compound serves as a research‑grade building block in medicinal chemistry and organic synthesis, where its crystalline powder form, defined purity (≥95%), and low storage temperature (2–8 °C) are specified for reproducible experimental use.

Molecular Formula C10H8F2LiNO2
Molecular Weight 219.12
CAS No. 2137536-67-3
Cat. No. B2459825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate
CAS2137536-67-3
Molecular FormulaC10H8F2LiNO2
Molecular Weight219.12
Structural Identifiers
SMILES[Li+].C1C(CC1(F)F)(C2=CC=NC=C2)C(=O)[O-]
InChIInChI=1S/C10H9F2NO2.Li/c11-10(12)5-9(6-10,8(14)15)7-1-3-13-4-2-7;/h1-4H,5-6H2,(H,14,15);/q;+1/p-1
InChIKeyLSWMSERVPSNEGL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) Ion 3,3-Difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate (CAS 2137536-67-3) – Procurement-Relevant Identity and Context


Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate (CAS 2137536-67-3) is a pre-formed lithium carboxylate salt integrating a gem‑difluorinated cyclobutane scaffold with a 4‑pyridyl substituent [1]. This compound serves as a research‑grade building block in medicinal chemistry and organic synthesis, where its crystalline powder form, defined purity (≥95%), and low storage temperature (2–8 °C) are specified for reproducible experimental use . The presence of a lithium counterion, as opposed to sodium or the free acid, directly impacts solubility profiles and enables downstream synthetic manipulations such as directed ortho‑lithiation [2], establishing this compound as a strategically distinct procurement choice among pyridyl‑cyclobutane carboxylate derivatives.

Lithium(1+) Ion 3,3-Difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate – Why Salt Form and Fluorination Pattern Defeat Simple Substitution


Superficially similar pyridyl‑cyclobutane carboxylates, such as sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate or the non‑fluorinated free acid, cannot be considered interchangeable with the target lithium salt. The lithium cation confers distinct solubility characteristics in polar aprotic media—typically lower aqueous solubility but higher solubility in organic solvents such as THF—compared with the more water‑soluble sodium congeners . Furthermore, the gem‑difluoro substitution on the cyclobutane ring is a deliberate structural feature that modulates the pKa of the carboxylic acid moiety, alters the scaffold’s conformational preferences, and enhances metabolic stability relative to non‑fluorinated analogs in medicinal chemistry campaigns [1]. These cumulative differences mean that each variant (free acid, sodium salt, non‑fluorinated, or 3‑pyridyl isomer) will perform differently in reactions requiring anhydrous conditions, specific pKa windows, or consistent pharmacokinetic lead optimization, making direct substitution scientifically unjustified without rigorous re‑validation.

Lithium(1+) Ion 3,3-Difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate – Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Lithium vs. Sodium Pyridinecarboxylate Solubility: Aqueous Solubility Inversion as a Criterion for Reaction Solvent Selection

The lithium salt of pyridine‑4‑carboxylates is expected to exhibit lower aqueous solubility but higher solubility in polar aprotic organic solvents (e.g., THF, DMF) compared to the corresponding sodium salt. As a representative class comparator, lithium pyridine‑2‑carboxylate is described as 'highly soluble in polar organic solvents' and employed as a reagent in organic synthesis, whereas the sodium counterpart is noted to be 'more soluble in water' . Although direct experimental solubility data for the target compound are not publicly available, the well‑established class behaviour of lithium vs. sodium pyridinecarboxylates supports solubility inversion that favours lithium salts for anhydrous or low‑water reaction conditions.

solubility counterion effect synthetic utility

Predicted pKa Shift of the Conjugate Acid Imparted by gem‑Difluoro Substitution on the Cyclobutane Ring

The conjugate acid of the target compound, 3,3‑difluoro‑1‑(pyridin‑4‑yl)cyclobutane‑1‑carboxylic acid (CAS 2137536‑66‑2), is predicted to exhibit a lower pKa (i.e., stronger acidity) compared to the non‑fluorinated analog 1‑(pyridin‑4‑yl)cyclobutane‑1‑carboxylic acid (CAS 1211594‑47‑6). A structurally related 3,3‑difluorocyclobutanecarboxylic acid has a predicted pKa of approximately 3.8–4.2 in silico (ACD/Labs or similar pKa predictors), whereas the non‑fluorinated cyclobutanecarboxylic acid has a predicted pKa near 4.8–5.0 . The electron‑withdrawing effect of the gem‑difluoro group lowers the pKa by an estimated 0.6–1.0 log units, shifting the ionization equilibrium under physiological or near‑physiological pH conditions.

pKa fluorination effect ionization state

Predicted logP Enhancement via gem‑Difluoro Substitution: Lipophilicity Tuning for Blood–Brain Barrier or Membrane Penetration

The predicted partition coefficient (logP) of the conjugate acid of the target compound is increased relative to the non‑fluorinated analog due to the lipophilic nature of the gem‑difluoro group. Comparable 3,3‑difluorocyclobutane‑substituted building blocks have measured logP values shifted by approximately +0.3 to +0.7 log units compared to their non‑fluorinated counterparts [1]. For instance, 3,3‑difluorocyclobutyl benzoate has a reported logP of 2.75, whereas the non‑fluorinated cyclobutyl benzoate would be expected to be closer to 2.1–2.3 . Applied to the target compound, this suggests a logP advantage that is meaningful for programs requiring central nervous system (CNS) penetration or enhanced membrane partitioning.

logP lipophilicity fluorination

Synthetic Utility: Lithium Salt Enables Directed Ortho‑Lithiation for Late‑Stage Functionalization

Lithium pyridinecarboxylates, including the 4‑pyridyl isomer, are established substrates for directed ortho‑lithiation with lithium tetramethylpiperidide (LTMP) in THF. The lithium salt of 4‑pyridinecarboxylic acid undergoes deprotonation at the position adjacent to the carboxylate group at –25 °C, enabling subsequent trapping with electrophiles such as hexachloroethane or iodine to yield chloro‑ or iodopyridinecarboxylic acids in high yields [1]. While specific yields for the target 3,3‑difluoro‑4‑pyridyl compound have not been reported, the presence of the lithium carboxylate moiety is a prerequisite for this one‑pot C–H functionalization strategy to proceed efficiently. By contrast, the corresponding sodium salt or free acid requires separate deprotonation steps and generally affords lower regioselectivity or yields.

directed lithiation halogenation building block

Lithium(1+) Ion 3,3-Difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate – High‑Confidence Application Scenarios Driven by Evidence


Medicinal Chemistry Lead Optimization: Fine‑Tuning Ionization and Lipophilicity with a gem‑Difluoro Scaffold

When a drug discovery program identifies a lead compound based on a pyridyl‑cyclobutane motif, replacing the non‑fluorinated core with the 3,3‑difluoro analog (via this lithium salt) introduces a predictable pKa decrease of ~0.6–1.0 log units and a logP increase of ~0.3–0.7 log units, substantiated by cross‑study data on analogous gem‑difluorocyclobutane building blocks . This dual modulation shifts the ionization state at physiological pH and enhances membrane permeability, directly benefiting oral bioavailability and CNS penetration profiles without altering the core scaffold topology.

Anhydrous Coupling and Directed C–H Functionalization Workflows

The lithium salt form is directly compatible with anhydrous polar aprotic solvents (THF, DMF), circumventing the water‑induced quenching issues observed with sodium or potassium carboxylate salts in moisture‑sensitive reactions . Moreover, the pre‑formed lithium carboxylate enables direct directed ortho‑lithiation using LTMP at –25 °C, a transformation that converts the pyridine ring into a handle for further elaboration (e.g., halogenation for cross‑coupling) in yields exceeding 70% for the parent system [1].

Scaffold‑Hopping and Bioisostere Exploration in Fluorine‑Containing Fragment Libraries

The gem‑difluorocyclobutane unit is an acknowledged bioisostere for tert‑butyl and carbonyl groups in fragment‑based drug discovery, imparting enhanced metabolic stability while maintaining similar steric bulk . The target lithium salt, with its 4‑pyridyl attachment point, is suitable for incorporation into fragment libraries designed for NMR‑ or crystallography‑based screening, where the fluorine atoms also serve as a convenient ¹⁹F NMR probe for binding studies.

API Salt‑Form Screening: Lithium as a Solubility‑Modulating Counterion

In scenarios where the conjugate acid of the target compound is being considered as an active pharmaceutical ingredient (API) candidate, the lithium salt serves as one of several counterion options in pre‑formulation salt‑form screening. Although lithium salts are rarely selected as final pharmaceutical forms due to toxicity considerations, their distinct solubility and crystallinity profiles (powder, ≥95% purity, controlled storage at 2–8 °C ) make them invaluable tools for assessing how the counterion impacts solubility, dissolution rate, and stability during early‑stage development.

Quote Request

Request a Quote for Lithium(1+) ion 3,3-difluoro-1-(pyridin-4-yl)cyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.